13-Ethylgon-5(10)en-3,17-dione
Overview
Description
. This impurity is monitored and studied to ensure the safety and efficacy of pharmaceutical products containing levonorgestrel.
Scientific Research Applications
13-Ethylgon-5(10)en-3,17-dione is used in various scientific research applications, including:
Pharmaceutical Research: Studying the stability and degradation of levonorgestrel-containing products.
Analytical Chemistry: Developing and validating methods for detecting and quantifying impurities in pharmaceutical formulations.
Toxicology: Assessing the potential toxic effects of impurities in drug products.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a part of the levonorgestrel family , which primarily targets progesterone receptors in the body .
Mode of Action
As a member of the levonorgestrel family, it may interact with progesterone receptors, leading to changes in the body’s hormonal balance .
Biochemical Pathways
It is known that levonorgestrel and its related compounds can affect various hormonal pathways, particularly those involving progesterone .
Result of Action
Compounds in the levonorgestrel family are known to have significant effects on the body’s hormonal balance, which can lead to various physiological changes .
Action Environment
The search results mention the use of a nano-liposome technique in the hydroxylation of 13-Ethylgon-5(10)en-3,17-dione by Metarhizium anisopliae . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other compounds or specific techniques used in its administration .
Preparation Methods
The synthesis of 13-Ethylgon-5(10)en-3,17-dione involves several steps, starting from the basic steroid structure. The preparation method typically includes:
Ketal Protection: Protecting the hydroxyl groups at specific positions.
Halogenation and Hydroxylation: Introducing halogen and hydroxyl groups to the protected compound.
Dehalogenation: Removing the halogen atoms.
Methyl Etherification: Converting hydroxyl groups to methyl ethers.
Ethynylation: Adding ethynyl groups to the compound.
These steps are carried out under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
13-Ethylgon-5(10)en-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: Replacing one functional group with another, often using nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
13-Ethylgon-5(10)en-3,17-dione can be compared with other impurities and related compounds, such as:
Levonorgestrel Impurity A: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one.
Levonorgestrel Impurity B: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one.
Levonorgestrel Impurity C: 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol.
These impurities share structural similarities with this compound but differ in their specific functional groups and positions, which can affect their chemical behavior and biological activity.
Properties
IUPAC Name |
(8R,9S,13S,14S)-13-ethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h15-17H,2-11H2,1H3/t15-,16-,17+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYOSZYGTZFADU-VXNCWWDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4222-96-2 | |
Record name | delta5(10)-Levodione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .DELTA.5(10)-LEVODIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9JW7S2J9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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